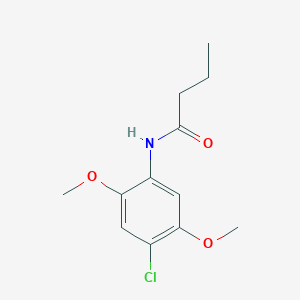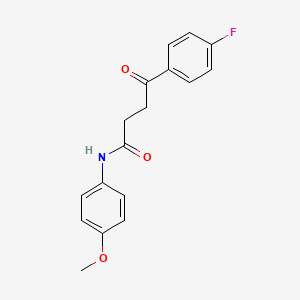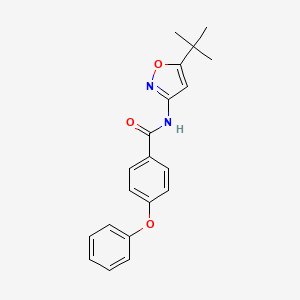
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide, also known as Isobutylamides, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It can also inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. Additionally, it can effectively kill various insect pests by disrupting their nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its effects may vary depending on the type of cell or organism being studied.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide. One area of research could focus on elucidating its mechanism of action, which could provide insights into its potential applications in various fields. Another area of research could focus on optimizing its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and as an insecticide.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide involves the reaction of 4-phenoxybenzoyl chloride with tert-butyl hydroxylamine hydrochloride followed by the addition of sodium hydroxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-4-phenoxybenzamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an insecticide, as it can effectively kill various insect pests.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)17-13-18(22-25-17)21-19(23)14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBPZLYHAOTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

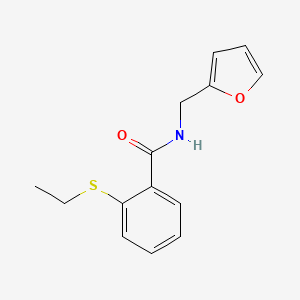
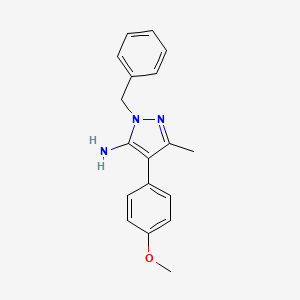

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
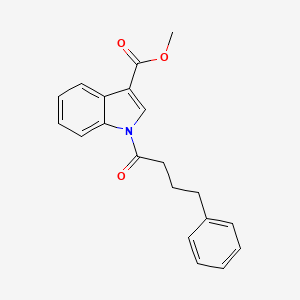
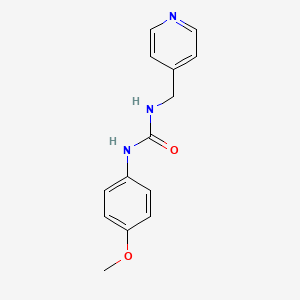
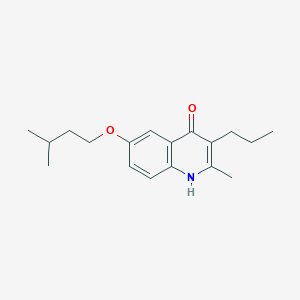
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
